molecular formula C9H5BrN2O2 B6212828 5-bromocinnoline-3-carboxylic acid CAS No. 2731007-57-9

5-bromocinnoline-3-carboxylic acid

Cat. No.: B6212828
CAS No.: 2731007-57-9
M. Wt: 253.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoisoquinoline-3-carboxylic acid (CAS: 1416712-83-8) is a halogenated isoquinoline derivative with the molecular formula C₁₀H₆BrNO₂ and a molecular weight of 252.06 g/mol . Its structure consists of an isoquinoline core—a bicyclic system comprising a benzene ring fused to a pyridine ring—substituted with a bromine atom at position 5 and a carboxylic acid group at position 3.

Properties

CAS No.

2731007-57-9

Molecular Formula

C9H5BrN2O2

Molecular Weight

253.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromocinnoline-3-carboxylic acid typically involves the bromination of cinnoline-3-carboxylic acid. One common method includes:

    Bromination Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromocinnoline-3-carboxylic acid can undergo various chemical reactions, including:

  • Substitution Reactions

      Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

      Electrophilic Substitution: The carboxylic acid group can participate in electrophilic aromatic substitution reactions.

  • Reduction Reactions

      Hydrogenation: The compound can be reduced to form 5-bromocinnoline-3-methanol using hydrogen gas and a suitable catalyst.

  • Oxidation Reactions

      Oxidation of the Carboxylic Acid Group: The carboxylic acid group can be oxidized to form corresponding derivatives like esters or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution Products: 5-aminocinnoline-3-carboxylic acid, 5-thiocyanatocinnoline-3-carboxylic acid.

    Reduction Products: 5-bromocinnoline-3-methanol.

    Oxidation Products: Esters or amides of this compound.

Scientific Research Applications

5-Bromocinnoline-3-carboxylic acid has several applications in scientific research:

  • Chemistry

    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed in the development of novel catalysts and ligands.
  • Biology

    • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
    • Used in the study of enzyme inhibition and protein interactions.
  • Medicine

    • Explored as a lead compound in drug discovery and development.
    • Potential applications in the treatment of various diseases due to its bioactive properties.
  • Industry

    • Utilized in the production of specialty chemicals and pharmaceuticals.
    • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromocinnoline-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and carboxylic acid group can facilitate binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

The following analysis compares 5-bromoisoquinoline-3-carboxylic acid with structurally related compounds, focusing on molecular features, reactivity, and biological activities.

Structural and Molecular Comparisons

Table 1: Structural and Molecular Data
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents and Position Core Structure
5-Bromoisoquinoline-3-carboxylic acid C₁₀H₆BrNO₂ 252.06 Br (C5), COOH (C3) Isoquinoline
5-Chloroisoquinoline-3-carboxylic acid C₁₀H₆ClNO₂ 207.61 Cl (C5), COOH (C3) Isoquinoline
5-Bromo-1-chloroisoquinoline-3-carboxylic acid C₁₀H₅BrClNO₂ 287.52 Br (C5), Cl (C1), COOH (C3) Isoquinoline
5-Chloro-2-methylquinoline-3-carboxylic acid C₁₁H₈ClNO₂ 221.64 Cl (C5), CH₃ (C2), COOH (C3) Quinoline
5-Bromobenzofuran-3-carboxylic acid C₉H₅BrO₃ 241.04 Br (C5), COOH (C3) Benzofuran

Key Observations :

  • Positional Isomerism: 5-Bromo-1-chloroisoquinoline-3-carboxylic acid () shows additional chlorine at position 1, which may sterically hinder reactions or modify electronic properties.
  • Core Structure Differences: Quinoline derivatives (e.g., 5-chloro-2-methylquinoline-3-carboxylic acid) lack the fused pyridine ring of isoquinoline, altering electronic distribution and bioavailability .

Key Insights :

  • Isoquinoline derivatives are associated with neurotransmitter modulation (e.g., dopamine receptors) and enzyme inhibition (e.g., kinases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.